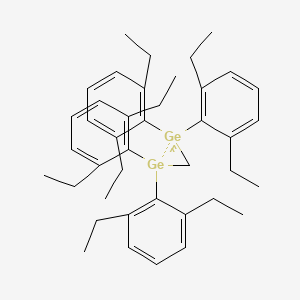
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is a compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is particularly notable for its unique structure, which includes two germanium atoms bonded to four 2,6-diethylphenyl groups
Vorbereitungsmethoden
The synthesis of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, typically involves the reaction of hexamesitylcyclotrigermane with tellurium at elevated temperatures. Specifically, the reaction is carried out at 80°C, resulting in the formation of telluradigermiranes . This method highlights the importance of controlled reaction conditions and the use of specific reagents to achieve the desired product.
Analyse Chemischer Reaktionen
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction involves the formation of telluradigermiranes when reacted with tellurium . Common reagents used in these reactions include tellurium and other organometallic compounds. The major products formed from these reactions are typically characterized by the presence of germanium-tellurium bonds, as confirmed by single-crystal X-ray diffraction studies .
Wissenschaftliche Forschungsanwendungen
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure and reactivity make it a valuable compound for studying the properties of germanium-containing molecules.
Wirkmechanismus
The mechanism of action of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, involves its reactivity with various reagents to form new compounds. The molecular targets and pathways involved in these reactions are primarily related to the germanium atoms and their interactions with other elements, such as tellurium. The formation of germanium-tellurium bonds is a key aspect of its reactivity, as demonstrated in the synthesis of telluradigermiranes .
Vergleich Mit ähnlichen Verbindungen
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, can be compared to other similar compounds, such as tetrakis(di-tert-butylmethylsilyl)digermene. Both compounds feature germanium atoms bonded to organic groups, but they differ in their specific substituents and reactivity. Tetrakis(di-tert-butylmethylsilyl)digermene, for example, is synthesized by the reduction of 1,1-dichlorogermane with potassium graphite and exhibits unique electrochemical properties . The comparison highlights the diversity of organogermanium compounds and the importance of specific substituents in determining their properties and applications.
Eigenschaften
CAS-Nummer |
115385-08-5 |
|---|---|
Molekularformel |
C41H54Ge2 |
Molekulargewicht |
692.1 g/mol |
InChI |
InChI=1S/C41H54Ge2/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
InChI-Schlüssel |
RFVORDSPWRRYQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)[Ge](C[Ge](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


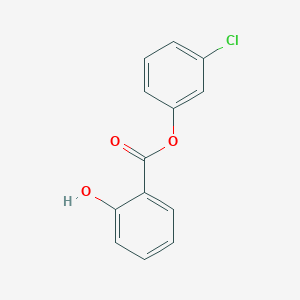
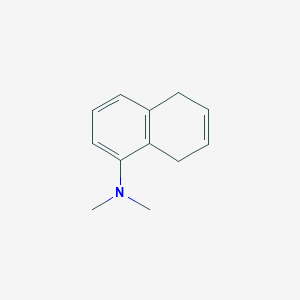
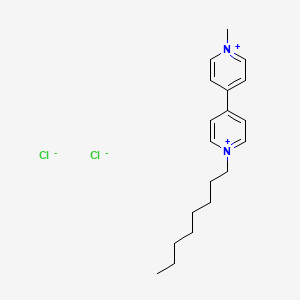

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
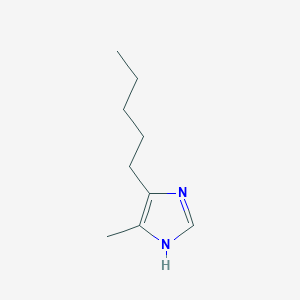
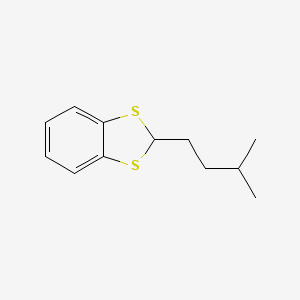
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
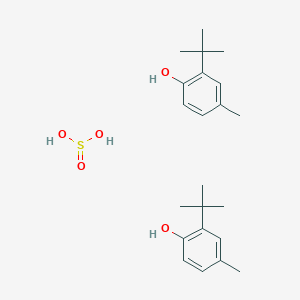
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)

